molecular formula C13H11NO3S2 B6514867 1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 950277-11-9

1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No. B6514867
CAS RN: 950277-11-9
M. Wt: 293.4 g/mol
InChI Key: RKYGHIUOUCOIBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[3,2-c][1,2]thiazine ring system at its core. The benzyl group is attached to the nitrogen atom in the ring system. The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as IR and NMR spectroscopy .

Mechanism of Action

Target of Action

, or specific cell membrane receptors .

Mode of Action

Other compounds have been reported to act as direct agonists at specific cell membrane receptors .

Biochemical Pathways

, and pathways related to specific cell membrane receptor signaling .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

, and to affect specific cell membrane receptor signaling .

Advantages and Limitations for Lab Experiments

The use of 1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is a relatively non-toxic compound, which makes it a safe and effective alternative to other compounds that may be more hazardous. Additionally, this compound is relatively easy to obtain and is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very stable and can degrade over time, which can limit its use in long-term experiments.

Future Directions

There are many potential future directions for the use of 1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione in scientific research. For example, this compound could be used as a building block for the synthesis of new organic compounds, as a catalyst in organic reactions, and as a component in various pharmaceuticals. Additionally, this compound could be used to study enzyme kinetics and protein-ligand interactions. Furthermore, this compound could be used to explore the potential therapeutic applications of this compound in the treatment of various diseases and conditions. Finally, this compound could be used to study the biochemical and physiological effects of this compound on various biochemical pathways and physiological processes.

Synthesis Methods

1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can be synthesized via two different methods: the Wittig-Horner reaction and the Leuckart reaction. The Wittig-Horner reaction involves the reaction of aldehyde with an alkyl halide in the presence of a base such as potassium carbonate. The Leuckart reaction involves the reaction of an aldehyde with an amine in the presence of a base such as sodium hydroxide. Both methods produce this compound in high yields and are widely used in the synthesis of organic compounds.

Scientific Research Applications

1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has been widely studied in the scientific research community due to its potential applications in various fields. In particular, this compound has been used as a building block for the synthesis of various organic compounds, as a catalyst in organic reactions, and as a component in various pharmaceuticals. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and physiology. For example, this compound has been used as a model compound for the study of enzyme reactions and as a substrate for the study of enzyme kinetics. Additionally, this compound has been used as a probe for the study of protein-ligand interactions.

properties

IUPAC Name

1-benzyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-12-9-19(16,17)14(11-6-7-18-13(11)12)8-10-4-2-1-3-5-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYGHIUOUCOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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